molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one

Cat. No. B2923546
M. Wt: 319.404
InChI Key: WVVILSCGJAKXTJ-HKWRFOASSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Photocycloaddition and Sensing Applications

One significant application of related coordination polymers involves photocycloaddition reactions. A Zn(II) coordination polymer showcased selective luminescence sensing of iron(III) ions and selective absorption of dyes. This polymer undergoes a [2 + 2] photodimerization upon UV light exposure, transitioning from a single-crystal structure to a more complex 2D coordination polymer, which exhibits high selectivity in sensing Fe(3+) ions over mixed metal ions through fluorescence quenching. Furthermore, it can rapidly adsorb dyes from aqueous solutions, demonstrating its potential in environmental remediation and sensing applications (Hu, Shi, Chen, & Lang, 2015).

Diastereomeric Isomerization

The diastereomeric isomerization of related compounds has been explored in various organic solvents, indicating that the ZE isomers can equilibrate into a mixture of ZE/EE or ZE/EE/ZZ isomers depending on the solvent's polarity. This isomerization process, explored through 1H NMR spectroscopy and theoretical energy and dipole moment calculations, highlights the compound's versatility in adapting to different chemical environments (Keum, Roh, Ma, Kim, & Cho, 2010).

Cyclization Reactions

Iron trichloride-promoted cyclization of o-alkynylaryl isocyanates leading to 3-(chloromethylene)oxindoles, which can be stereoselectively converted to (Z)-3-(aminomethylene)oxindoles, showcases another application area. This process emphasizes the compound's utility in synthesizing oxindole derivatives, which are important in pharmaceutical and synthetic organic chemistry (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Molecular Structure and Bonding

Research into the molecular structures and photoinduced intramolecular hydrogen bonding of 2-pyrrolylmethylidene cycloalkanones reveals insights into the compound's structural dynamics under UV irradiation. These studies, which involve NMR, IR, UV spectroscopies, and DFT calculations, show the isomerization processes and the existence of strong intramolecular hydrogen bonds in the Z isomers of isomerized compounds. Such insights are crucial for understanding the compound's photochemical behavior and its applications in molecular sensing and photophysics (Sigalov, Shainyan, Chipanina, Oznobikhina, Strashnikova, & Sterkhova, 2015).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVILSCGJAKXTJ-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one

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